molecular formula C9H11ClN2O B1523733 2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride CAS No. 1251923-62-2

2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride

Cat. No. B1523733
M. Wt: 198.65 g/mol
InChI Key: PRRLNANRUDWRIT-UHFFFAOYSA-N
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Description

“2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride” is a chemical compound with the CAS Number: 1251923-62-2 . It has a molecular weight of 198.65 and its IUPAC name is [4-(aminomethyl)phenoxy]acetonitrile hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10N2O.ClH/c10-5-6-12-9-3-1-8(7-11)2-4-9;/h1-4H,6-7,11H2;1H . This indicates that the compound consists of a phenyl ring (C6H5-) attached to an acetonitrile group (-CH2CN) via an aminomethyl group (-NH-CH2-). The entire molecule is then associated with a chloride ion (Cl-) to form the hydrochloride salt .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found .

Scientific Research Applications

  • Electrochemical and Spectroelectrochemical Studies : Research by Schwarz et al. (2003) explores the electrochemical oxidation of 4-aminophenol (a related compound) at gold electrodes in different media, including acetonitrile. This study provides insights into the electrochemical properties and potential applications in electrochemistry and material science (Schwarz et al., 2003).

  • pKa Values Determination in Acetonitrile : Kurtoglu et al. (1999) conducted a study to determine the pKa values of some azo dyes in acetonitrile, which is relevant to understanding the chemical behavior of similar compounds in non-aqueous solutions (Kurtoglu et al., 1999).

  • Functional Modeling of Enzymatic Activities : Casella et al. (1996) investigated the copper-mediated oxygenation of methyl 4-hydroxybenzoate in acetonitrile, mimicking the activity of the enzyme tyrosinase. This research offers insights into biochemical processes and potential applications in biocatalysis (Casella et al., 1996).

  • Helix-Helix Interactions in Crystalline Structures : Stefankiewicz et al. (2011) analyzed the molecule 2-amino-4-(thiazolin-2-yl)phenol in its acetonitrile solvate, studying the helical structures in the crystalline lattice. This contributes to our understanding of molecular interactions and crystal engineering (Stefankiewicz et al., 2011).

  • Capillary Electrophoresis in Pharmaceutical Analysis : Lara et al. (2005) validated a capillary zone electrophoresis method for analyzing phenothiazines in pharmaceutical formulations, involving acetonitrile. This study is important for analytical chemistry and pharmaceutical quality control (Lara et al., 2005).

  • Non-aqueous Capillary Electrophoretic Separation of Acids : Okada (1997) studied the capillary electrophoretic separation of phenols and acids in acetonitrile, contributing to analytical methodologies in non-aqueous environments (Okada, 1997).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm. Specific hazard statements include H302, H312, H315, H319, H332, and H335 . These codes indicate potential hazards such as harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-[4-(aminomethyl)phenoxy]acetonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O.ClH/c10-5-6-12-9-3-1-8(7-11)2-4-9;/h1-4H,6-7,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRLNANRUDWRIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)OCC#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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